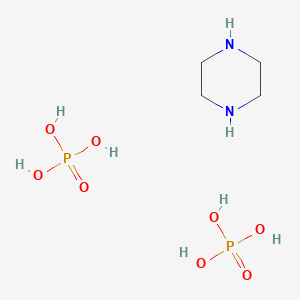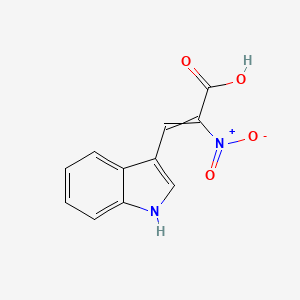
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities . This compound, in particular, features an indole moiety attached to a nitroprop-2-enoic acid group, making it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with nitroalkenes under specific conditions. For instance, the Fischer indole synthesis is a classical method that can be adapted for this purpose . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the nitro group can undergo redox reactions, leading to the generation of reactive intermediates . These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects .
相似化合物的比较
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid can be compared with other indole derivatives such as:
3-(1H-indol-3-yl)propanoic acid: This compound has a similar indole structure but lacks the nitro group, resulting in different chemical and biological properties.
Indole-3-acetic acid: A well-known plant hormone with distinct biological activities compared to this compound.
属性
CAS 编号 |
42178-85-8 |
|---|---|
分子式 |
C11H8N2O4 |
分子量 |
232.19 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10(13(16)17)5-7-6-12-9-4-2-1-3-8(7)9/h1-6,12H,(H,14,15) |
InChI 键 |
VRTDWFPDZBTWDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


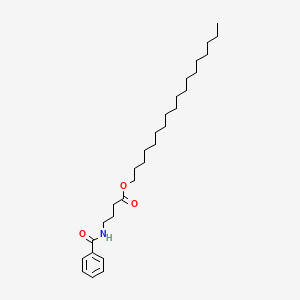

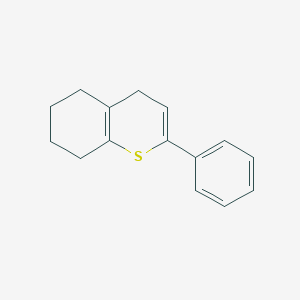

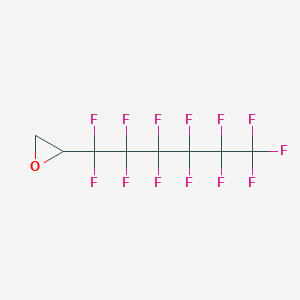
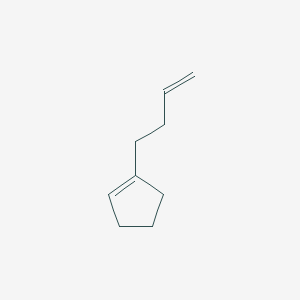
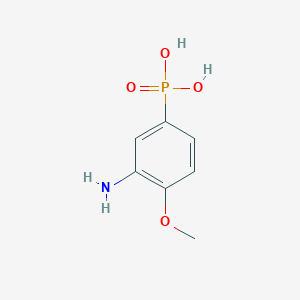
![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
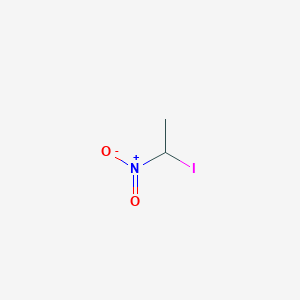

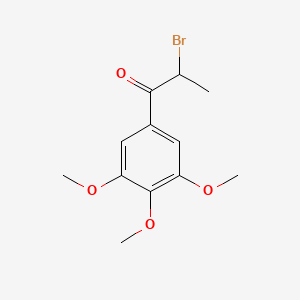
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)

